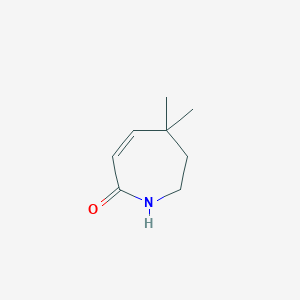![molecular formula C14H12N2O4 B14260310 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid CAS No. 139547-18-5](/img/structure/B14260310.png)
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is a complex organic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both carboxylic acid and imidazole functional groups allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural similarity to biologically active compounds.
Industry: Used in the development of functional materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.
Benzoic Acid: A simple aromatic carboxylic acid, similar to the benzoic acid moiety in the compound.
Imidazole: A basic heterocyclic compound that forms the core structure of the compound.
Uniqueness
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is unique due to the combination of the imidazole ring and benzoic acid moiety within a single molecule.
Eigenschaften
CAS-Nummer |
139547-18-5 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
4-[[5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)6-5-12-7-15-9-16(12)8-10-1-3-11(4-2-10)14(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
RYKBLPSTCROXOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC=C2C=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


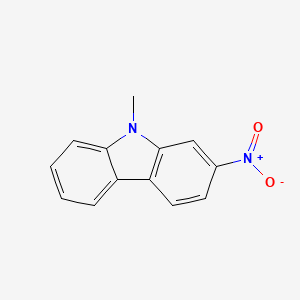
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
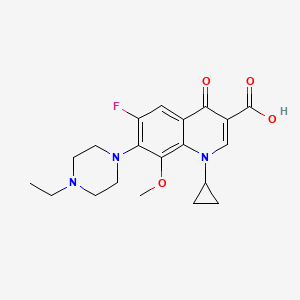
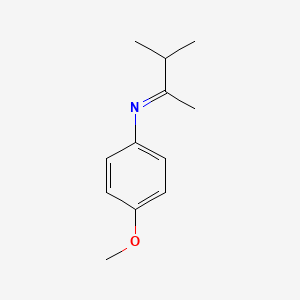
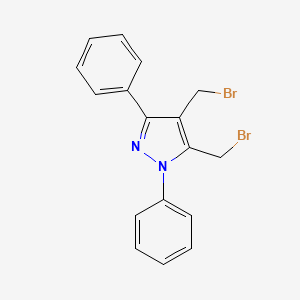
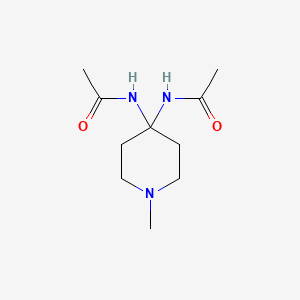
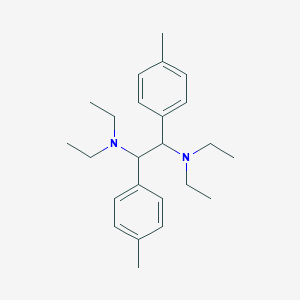
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
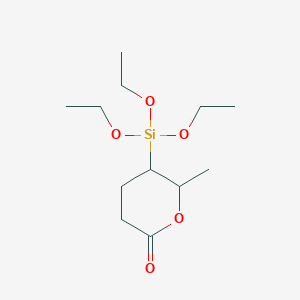

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
